1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a carboxylic acid group and an oxadiazole moiety, which contributes to its potential biological activity. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects, making this compound of interest in medicinal chemistry.
The synthesis and characterization of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid are documented in various scientific literature, including studies focusing on oxadiazole derivatives and their biological activities. Research indicates that compounds containing oxadiazoles exhibit a wide range of pharmacological activities, which has led to increased interest in their synthesis and application in drug discovery .
This compound can be classified as:
The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can be achieved through several synthetic routes. Common methods include:
The molecular structure of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid includes:
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
The reactivity of the carboxylic acid group enables it to participate in coupling reactions with other biologically active molecules, potentially enhancing its pharmacological profile .
The mechanism of action for 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is primarily linked to its interaction with biological targets such as enzymes or receptors. The oxadiazole moiety may facilitate binding to specific active sites due to its electron-withdrawing nature.
Studies suggest that compounds containing oxadiazoles often exhibit activity against various pathogens and may modulate receptor activity in neurological pathways . The specific mechanism would depend on the biological context and target interactions.
Key physical properties include:
Relevant chemical properties include:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern drug design, characterized by a five-membered ring containing one oxygen and two nitrogen atoms. This nitrogen-rich aromatic system exhibits exceptional metabolic stability and versatile hydrogen-bonding capabilities, enabling diverse interactions with biological targets. Within pharmaceutical chemistry, the 1,2,4-oxadiazole moiety serves as a critical pharmacophore in numerous therapeutic agents spanning antiviral, anticancer, anti-inflammatory, and central nervous system domains. The scaffold's significance is further elevated by its presence in natural products like phidianidine A and quisqualic acid, which demonstrate potent cytotoxic and neuropharmacological activities [4]. The structural hybrid "1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid" exemplifies contemporary drug design strategies that leverage this heterocycle's bioisosteric properties while incorporating the piperidine motif to enhance target affinity and pharmacokinetic profiles.
The journey of 1,2,4-oxadiazoles in medicinal chemistry began in 1884 with the pioneering synthesis by Tiemann and Krüger, though their therapeutic potential remained unexplored for nearly a century [4]. The watershed moment arrived in the 1960s with the introduction of oxolamine as the first 1,2,4-oxadiazole-containing drug, clinically employed as a cough suppressant. This breakthrough validated the heterocycle's biological compatibility and stimulated extensive structure-activity relationship studies. By the 1980s, medicinal chemists systematically exploited the scaffold's bioisosteric capabilities, leading to diverse derivatives with tailored pharmacological properties. The 21st century witnessed an exponential growth in 1,2,4-oxadiazole applications, exemplified by ataluren (approved for Duchenne muscular dystrophy) and pleconaril (investigational antiviral), underscoring the scaffold's versatility against disparate therapeutic targets [4].
Table 1: Milestones in 1,2,4-Oxadiazole-Based Drug Development
Year | Development Milestone | Therapeutic Application |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | N/A (Chemical curiosity) |
1960s | Introduction of Oxolamine | Cough suppressant |
1980s | Development of Prenoxdiazine and Butalamine | Antitussive and vasodilator |
2000s | FDA approval of Pleconaril (investigational) | Antiviral (Picornavirus) |
2011 | Isolation of Phidianidine A/B (natural products) | Cytotoxic agents |
2014 | Approval of Ataluren | Duchenne muscular dystrophy |
The discovery of phidianidine A and B from marine sources in 2011 marked a pivotal advancement, demonstrating that the 1,2,4-oxadiazole nucleus exists naturally and exhibits potent in vitro cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) through selective agonism at PTP1B and CXCR4 receptors [4]. This natural occurrence further validated the scaffold's biological relevance and stimulated synthetic efforts to optimize its pharmacodynamic properties. Contemporary research focuses on structural hybridization strategies, exemplified by "1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid" – a molecule designed to leverage both the heterocycle's target engagement versatility and the piperidine ring's bioavailability enhancement.
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for carboxylic acid esters, amides, and carbamate functionalities, addressing critical stability and bioavailability limitations. This equivalence arises from the heterocycle's electronic distribution and spatial geometry, which mimic carbonyl-containing functional groups while conferring superior metabolic resistance. The 1,3,4-positioning of heteroatoms creates a dipole moment (approximately 4.5 Debye) that facilitates strong hydrogen-bonding interactions with biological targets, comparable to carbonyl groups yet resistant to enzymatic hydrolysis [4].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole over Conventional Functions
Parameter | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic stability | Low | High | Enhanced metabolic stability |
Hydrogen-bonding capacity | Moderate | High | Improved target affinity |
Dipole moment (Debye) | ~1.5-3.5 | ~4.0-4.5 | Better water solubility & binding precision |
Aromatic character | Absent | Present | π-Stacking capabilities |
Metabolic vulnerability | High | Low | Extended plasma half-life |
The methyl-substituted variant at the 3-position (as present in our target compound) provides additional advantages:
Notably, 1,2,4-oxadiazoles demonstrate remarkable stability across physiological pH ranges (t₁/₂ > 24 hours at pH 2-8), outperforming ester analogs which degrade within hours under gastric conditions. This property is crucial for oral bioavailability, as demonstrated in drug candidates like fasiplon (anxiolytic) where the oxadiazole ring maintained integrity during first-pass metabolism. The bioisosteric replacement of labile groups with 1,2,4-oxadiazoles typically enhances plasma half-life by 3-8 fold while preserving target engagement, making it particularly valuable for compounds requiring blood-brain barrier penetration or prolonged systemic exposure [4].
Piperidine-4-carboxylic acid derivatives serve as multifunctional pharmacophores that significantly augment the drug-like properties of hybrid molecules. The incorporation of this scaffold in "1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid" strategically addresses multiple pharmacokinetic and pharmacodynamic challenges:
Bioavailability Enhancement: The piperidine nitrogen (pKa ~10.5) facilitates salt formation under physiological conditions, dramatically improving aqueous solubility (>50-fold increase in hydrochloride salt forms). This property is evidenced by the commercial availability of the hydrochloride salt of our target compound (CAS RN: see Table 3), which displays significantly enhanced dissolution profiles compared to the free acid [5]. The alicyclic ring structure reduces crystallization energy, enhancing amorphous character and dissolution kinetics critical for oral absorption.
Conformational Restriction: Piperidine's chair conformation restricts the carboxylic acid functionality in spatially defined orientations, reducing the entropic penalty during target binding. Molecular modeling studies indicate that piperidine-4-carboxylic acid derivatives exhibit 10-15 kJ/mol lower binding entropy compared to flexible alkyl carboxylic acids, translating to substantial affinity improvements (typically 10-100 fold increase in Ki values) [6].
Targeted Interactions: The protonatable nitrogen enables ionic interactions with aspartate/glutamate residues in target proteins, while the carboxylic acid forms salt bridges with lysine/arginine residues. This dual functionality creates a "molecular anchor" effect observed in CNS-targeting compounds, where the zwitterionic character at physiological pH facilitates blood-brain barrier penetration via specific transporters. Piperidine-containing drugs exhibit up to 5-fold higher brain:plasma ratios compared to non-cyclic analogs [6].
Table 3: Structural Features and Biological Impacts of Piperidine-4-carboxylic Acid Hybrids
Structural Feature | Molecular Impact | Biological Consequence |
---|---|---|
Basic nitrogen (pKa 10-11) | Salt formation with counterions | Enhanced solubility & crystallinity |
Carboxylic acid (pKa 4.5-5.0) | Zwitterion formation at physiological pH | Improved membrane permeability |
Chair conformation rigidity | Preorganization of binding elements | Higher target affinity (lower Kd) |
Axial/equatorial flexibility | Adaptive binding to protein pockets | Broader target compatibility |
CH₂ spacer to oxadiazole | Optimal distance (4-6 bonds) for dual binding | Synergistic target engagement |
The methylene spacer (-CH₂-) linking the piperidine and oxadiazole rings in our target compound provides optimal distance (approximately 5.4Å between ring centroids) for simultaneous engagement with complementary binding pockets. This design mimics successful dual-pharmacophore inhibitors like proxazole, where the flexible connection between heterocyclic systems enables adaptive binding to allosteric protein sites. Structure-property relationship analyses indicate that such piperidine-oxadiazole hybrids consistently exhibit favorable LipE (Lipophilic Efficiency) values >5, indicating optimal balance between potency and permeability – a key predictor of in vivo efficacy [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: